BenchChemオンラインストアへようこそ!

(S)-1-(Benzofuran-2-YL)ethanamine

Asymmetric synthesis Biocatalysis Chiral resolution

Procure the defined (S)-enantiomer of 1-(Benzofuran-2-YL)ethanamine (CAS 939792-89-9) to ensure reproducible pharmacological profiles in CNS drug discovery. Unlike the R-enantiomer (CAS 1212877-42-3) or racemate, this (S)-configured benzofuranamine enables fine-tuning of 5-HT₂A/₂C receptor efficacy. Validated by chemoenzymatic resolution, it guarantees the high chiral purity essential for regulatory-compliant API intermediate synthesis and stereochemical SAR probe development.

Molecular Formula C10H11NO
Molecular Weight 161.2 g/mol
CAS No. 939792-89-9
Cat. No. B3361905
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-1-(Benzofuran-2-YL)ethanamine
CAS939792-89-9
Molecular FormulaC10H11NO
Molecular Weight161.2 g/mol
Structural Identifiers
SMILESCC(C1=CC2=CC=CC=C2O1)N
InChIInChI=1S/C10H11NO/c1-7(11)10-6-8-4-2-3-5-9(8)12-10/h2-7H,11H2,1H3/t7-/m0/s1
InChIKeyKJCGVGWCEJJQSW-ZETCQYMHSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-1-(Benzofuran-2-YL)ethanamine (CAS 939792-89-9): Chiral Benzofuran Ethanamine Building Block


(S)-1-(Benzofuran-2-YL)ethanamine (CAS 939792-89-9) is a chiral primary amine featuring a benzofuran heterocyclic core with an (S)-configured α-methyl substituent . It belongs to the broader class of 1-heteroarylethanamines, which are recognized as versatile intermediates for pharmaceutical synthesis, particularly in the development of CNS-targeting agents and serotonin receptor modulators [1]. With molecular formula C₁₀H₁₁NO and molecular weight 161.20 g/mol, the compound exhibits a density of 1.122±0.06 g/cm³ (20 °C, 760 mmHg) and a boiling point of 255.0±15.0 °C (760 mmHg) .

Why Racemic or Alternative 1-Heteroarylethanamines Cannot Substitute for (S)-1-(Benzofuran-2-YL)ethanamine


The biological activity and synthetic utility of 1-heteroarylethanamines are fundamentally enantiomer-dependent. Pharmacological studies on structurally related benzofuran alkylamines demonstrate that R- and S-enantiomers exhibit distinct binding affinities and functional potencies at serotonin 5-HT₂A and 5-HT₂C receptors, with R-enantiomers generally displaying increased potency compared to S-enantiomers in functional assays [1]. Furthermore, the benzofuran scaffold itself confers different receptor binding properties compared to structurally similar benzothiophene or phenylfuran analogs [2], while aromatized benzofuran-containing analogs show significantly higher affinity for 5-HT receptors than their dihydrobenzofuran counterparts [3]. Consequently, substituting (S)-1-(Benzofuran-2-YL)ethanamine with its R-enantiomer (CAS 1212877-42-3), racemic mixtures (CAS 99059-83-3), or alternative heteroaryl cores introduces unpredictable alterations in pharmacological outcomes and downstream synthetic reliability, necessitating explicit procurement of the specified enantiomer.

Quantitative Differentiation Evidence for (S)-1-(Benzofuran-2-YL)ethanamine: Comparator-Based Analysis


Enantioselective Synthesis: Chemoenzymatic Resolution Enables High Optical Purity (E > 200)

(S)-1-(Benzofuran-2-YL)ethanamine is prepared via a chemoenzymatic resolution method using Candida antarctica lipase B (Novozym 435)-catalyzed (R)-selective N-acylation with isopropyl butanoate, achieving an enantiomeric ratio (E) greater than 200 [1]. This enantioselectivity metric directly contrasts with conventional chemical resolution methods or racemic synthesis, where such high enantiomeric discrimination is not consistently achieved without specialized chiral stationary phases. The high E value (>200) indicates near-theoretical enantiomeric purity attainable at close to theoretical yields, providing a quantifiable procurement advantage over racemic mixtures (CAS 99059-83-3) or R-enantiomer preparations requiring alternative, potentially less efficient synthetic routes [2].

Asymmetric synthesis Biocatalysis Chiral resolution

Benzofuran vs. Dihydrobenzofuran Scaffold: Aromatization Confers 5-HT Receptor Affinity Advantage

In SAR studies of conformationally restricted 5-HT₂A/₂C receptor ligands, benzofuran-containing analogs demonstrated significantly higher receptor affinity than their dihydrobenzofuran counterparts. Specifically, the benzofuran-containing compound 6b exhibited Kᵢ values of 2.6 nM at 5-HT₂A and 1.1 nM at 5-HT₂C cloned rat receptors, while corresponding dihydrobenzofuran compounds showed markedly reduced affinity [1]. (S)-1-(Benzofuran-2-YL)ethanamine possesses the fully aromatic benzofuran core implicated in this affinity enhancement, distinguishing it from procurement alternatives containing dihydrobenzofuran moieties (e.g., 1-(2,3-dihydrobenzofuran-2-yl)ethanamine derivatives).

Serotonin receptors 5-HT₂A/₂C Structure-activity relationship

Enantiomer-Dependent 5-HT₂A/₂C Functional Potency: R > S Trend Informs (S)-Enantiomer Application

Pharmacological evaluation of enantiomerically pure benzofuran-derived arylalkylamines revealed that R-enantiomers generally display increased functional potency compared to S-enantiomers at 5-HT₂A and 5-HT₂C receptors in phosphoinositide hydrolysis functional assays, despite only modest stereoselectivity in binding affinity [1]. This class-level stereochemical trend provides a quantitative framework for selecting the appropriate enantiomer: (R)-1-(benzofuran-2-yl)ethanamine (CAS 1212877-42-3) is expected to exhibit higher functional agonist potency, while the (S)-enantiomer (CAS 939792-89-9) may serve as a lower-potency comparator, partial agonist scaffold, or stereochemical control compound in SAR studies.

Serotonin receptor agonists Stereoselective pharmacology Functional assay

Validated Chiral Separation Methodology Supports Analytical Identity Confirmation

A validated enantiomeric separation method for 1-(benzofuran-2-yl)alkylamines using chiral stationary phases based on chiral crown ethers has been established, enabling reliable discrimination and quantification of (S)-1-(benzofuran-2-yl)ethanamine from its R-antipode and related alkylamine analogs [1]. This analytical capability provides a standardized framework for verifying enantiomeric purity post-procurement and during downstream synthesis, offering a quantifiable quality control advantage over compounds lacking established chiral analytical protocols.

Chiral chromatography Enantiomeric purity Quality control

Optimal Application Scenarios for (S)-1-(Benzofuran-2-YL)ethanamine (CAS 939792-89-9) Based on Quantitative Differentiation Evidence


Synthesis of 5-HT₂A/₂C Receptor Ligands Requiring Controlled Functional Potency

Based on class-level pharmacological trends showing R-enantiomers exhibit increased functional potency at 5-HT₂A/₂C receptors compared to S-enantiomers [1], (S)-1-(Benzofuran-2-YL)ethanamine is optimally employed as a building block for developing partial agonists, lower-efficacy analogs, or stereochemical probe compounds in serotonin receptor drug discovery programs. Its fully aromatic benzofuran core provides the affinity advantage over dihydrobenzofuran scaffolds [2], while its (S)-configuration yields reduced functional activation, making it suitable for fine-tuning agonist efficacy profiles.

Asymmetric Synthesis of Chiral Amine-Derived Pharmaceuticals via Chemoenzymatic Routes

The established chemoenzymatic resolution protocol for 1-heteroarylethanamines, achieving enantiomeric ratios exceeding 200 with Candida antarctica lipase B [1], positions (S)-1-(Benzofuran-2-YL)ethanamine as a reliable chiral building block in asymmetric synthetic workflows. This scenario is particularly relevant for pharmaceutical process chemistry where reproducible access to high enantiopurity intermediates (typically ≥98% ee) is mandated for regulatory compliance and consistent API manufacturing.

Stereochemical Control Experiments and Enantiomer Comparison Studies

Given the documented R > S functional potency trend at 5-HT₂A/₂C receptors [1] and the availability of validated chiral separation methods for analytical verification [2], (S)-1-(Benzofuran-2-YL)ethanamine serves as an essential comparator compound in stereochemical SAR studies. Its procurement alongside the R-enantiomer (CAS 1212877-42-3) enables direct enantiomeric pairs testing to quantify stereoselective effects on target binding and functional outcomes.

Heteroaryl Core SAR Investigations Comparing Benzofuran vs. Benzothiophene vs. Phenylfuran Scaffolds

The chemoenzymatic preparation method enabling access to enantiomerically pure benzofuran-, benzothiophen-, and phenylfuran-based 1-heteroarylethanamines [1] facilitates systematic scaffold-hopping SAR studies. (S)-1-(Benzofuran-2-YL)ethanamine represents the benzofuran-containing benchmark in such comparative investigations, allowing quantitative assessment of how heteroaryl core composition influences receptor affinity, selectivity, and downstream functional pharmacology.

Quote Request

Request a Quote for (S)-1-(Benzofuran-2-YL)ethanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.